molecular formula C19H15N3OS2 B3011234 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-64-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B3011234
CAS No.: 898433-64-2
M. Wt: 365.47
InChI Key: KQLJPEOZNIDHTE-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound characterized by the presence of a thiazole ring, a cyanophenyl group, and an ethylthio-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction, where an ethylthiol reacts with a suitable electrophilic center on the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanophenyl group can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the combination of its thiazole ring, cyanophenyl group, and ethylthio-substituted benzamide moiety. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-2-24-17-6-4-3-5-15(17)18(23)22-19-21-16(12-25-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLJPEOZNIDHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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